2-(4-Fluorophenyl)-6-methoxychroman-4-one

Beschreibung

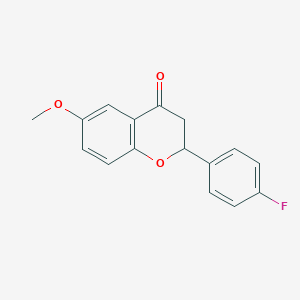

2-(4-Fluorophenyl)-6-methoxychroman-4-one (CAS: 610758-40-2) is a flavanone derivative with the molecular formula C₁₆H₁₃FO₃ and a molecular weight of 272.27 g/mol . It is also referred to as 4’-fluoro-6-methoxyflavanone and is commercially available for research purposes, notably in studies investigating anti-inflammatory mechanisms in respiratory epithelial cells . The compound is typically stored at room temperature (RT) as a stable solution (25 µL, 10 mM) . Its structure comprises a chroman-4-one backbone substituted with a 4-fluorophenyl group at position 2 and a methoxy group at position 6 (Figure 1).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARCHUJAXLHBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization using an acid catalyst. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Cyclization Catalyst: Sulfuric acid or hydrochloric acid

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)-6-methoxychroman-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-6-methoxychroman-4-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation or nitration of the aromatic ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Formation of 2-(4-Fluorophenyl)-6-methoxyquinone.

Reduction: Formation of 2-(4-Fluorophenyl)-6-methoxychroman-4-ol.

Substitution: Formation of 2-(4-Bromophenyl)-6-methoxychroman-4-one or 2-(4-Nitrophenyl)-6-methoxychroman-4-one.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

One of the notable applications of 2-(4-Fluorophenyl)-6-methoxychroman-4-one is its potential as a trypanocide . In vitro studies have demonstrated that this compound exhibits significant activity against Trypanosoma species, which are responsible for diseases like Chagas disease. The compound's IC50 values indicate its effectiveness, with lower values suggesting higher potency against the parasite.

| Compound | Trypanocide IC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-(4-Fluorophenyl)-6-methoxychroman-4-one | 8.8 | 80 | 9.1 |

This data suggests that the compound has a favorable selectivity index, indicating its potential for therapeutic use with reduced toxicity to human cells .

Anticancer Properties

Research has also indicated that 2-(4-Fluorophenyl)-6-methoxychroman-4-one may possess anticancer properties. A study evaluated its effects on various cancer cell lines, including lung and breast cancer cells. The compound demonstrated varying degrees of cytotoxicity across different concentrations, highlighting its potential as a lead compound for further development in cancer therapeutics.

Synthesis and Characterization

The synthesis of 2-(4-Fluorophenyl)-6-methoxychroman-4-one has been achieved through several methodologies, often involving the reaction of appropriate precursors under specific conditions to yield the desired product with high purity and yield. Characterization techniques such as NMR spectroscopy have confirmed the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(4-Fluorophenyl)-6-methoxychroman-4-one. Variations in substituents on the chroman ring can significantly impact biological activity. Studies have shown that modifications can enhance or diminish antiparasitic and anticancer activities, guiding future synthetic efforts towards more potent derivatives .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Studies have indicated that derivatives of 2-(4-Fluorophenyl)-6-methoxychroman-4-one exhibit antimicrobial activity against various bacterial strains, making them candidates for further exploration in developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict how 2-(4-Fluorophenyl)-6-methoxychroman-4-one interacts with biological targets at the molecular level. These studies provide insights into binding affinities and interaction modes, which are essential for understanding its mechanism of action and guiding future drug design .

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-6-methoxychroman-4-one involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

2-(4-Chlorophenyl)-6-methoxychroman-4-one

Molecular Formula : C₁₆H₁₃ClO₃; Molecular Weight : 288.71 g/mol .

- Structural Differences : The chlorine atom at the para position replaces fluorine, increasing molecular weight by ~16.44 g/mol.

- Crystallographic Data :

- Crystal system: Triclinic (P1 ) with unit cell parameters:

- a = 5.0188 Å, b = 12.0138 Å, c = 12.3708 Å

- Angles: α = 108.035°, β = 98.379°, γ = 91.820° .

- Pharmacological Relevance: Chlorinated derivatives are noted for alkylating properties and as synthons in natural product synthesis .

Key Comparison with Fluorinated Analogue :

- Electronic Effects : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electron distribution, impacting binding affinity in biological systems.

- Solubility & Stability : The fluorinated compound’s smaller halogen likely enhances solubility, whereas chlorine’s bulkiness may promote tighter crystal packing, reducing solubility .

2-(2-Fluorophenyl)-6-methoxychroman-4-one

- Structural Differences : Fluorine is substituted at the ortho (2-) position instead of para (4-), altering steric and electronic properties.

- Implications: The ortho-substitution may hinder rotational freedom, affecting conformational stability and intermolecular interactions. No crystallographic data is available, but positional isomerism is expected to influence pharmacological activity .

5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one

Molecular Formula : C₁₈H₁₆O₅; Molecular Weight : 312.32 g/mol .

- Structural Differences : Additional hydroxyl (-OH) and methyl (-CH₃) groups at positions 5 and 6, respectively, alongside a 4-methoxyphenyl substituent.

- Methyl groups may improve lipophilicity, influencing membrane permeability .

Tabulated Comparison of Key Properties

Research Implications

- Fluorinated vs. Chlorinated Analogues : Fluorine’s electronegativity may enhance target binding in drug design, while chlorine’s bulkiness could improve structural rigidity .

- Positional Isomerism : Ortho-substituted fluorophenyl derivatives warrant further study to assess steric effects on bioactivity .

- Functional Group Modulation : Hydroxyl and methyl additions expand solubility and lipophilicity profiles, critical for optimizing pharmacokinetics .

Biologische Aktivität

2-(4-Fluorophenyl)-6-methoxychroman-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(4-Fluorophenyl)-6-methoxychroman-4-one

- Molecular Formula : C16H13FO3

- Molecular Weight : 284.27 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Fluorophenyl)-6-methoxychroman-4-one exhibit antimicrobial properties. A study highlighted the importance of methoxy substituents in enhancing the trypanocidal activity of flavanone derivatives. The introduction of methoxy groups has been shown to improve efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies demonstrating cytotoxic effects on various cancer cell lines. For instance, flavonoids, including those with similar structures, have been shown to induce apoptosis and cell cycle arrest in cancer cells. A comparative analysis of related compounds revealed that 2-(4-Fluorophenyl)-6-methoxychroman-4-one could exhibit significant cytotoxicity through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of 2-(4-Fluorophenyl)-6-methoxychroman-4-one can be attributed to its interaction with specific molecular targets. The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells and enhanced antimicrobial effects.

- Enzyme Inhibition : It is hypothesized that the compound may inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation.

- Cell Cycle Modulation : The compound might induce G2/M phase arrest in cancer cells, as observed in related flavonoid studies .

Table 1: Biological Activity Profile

| Compound Name | Trypanocide IC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-(4-Fluorophenyl)-6-methoxychroman-4-one | TBD | TBD | TBD |

| Related Flavonoid A | 8.8 | 80 | 9.1 |

| Related Flavonoid B | 10.74 | 441.90 | 40.3 |

Note: TBD indicates data not yet determined or available.

Research Insights

- Flavanone Derivatives : A study demonstrated that flavanone derivatives with methoxy groups showed enhanced trypanocidal activity compared to their non-substituted counterparts .

- Cytotoxic Effects : In vitro assays indicated that structurally related compounds could induce significant apoptosis in human cancer cell lines, suggesting that the presence of fluorine and methoxy groups may enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.